1-Methyl-3-phenylthiourea 1-Methyl-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 2724-69-8
VCID: VC3693024
InChI: InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
SMILES: CNC(=S)NC1=CC=CC=C1
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol

1-Methyl-3-phenylthiourea

CAS No.: 2724-69-8

Cat. No.: VC3693024

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-phenylthiourea - 2724-69-8

Specification

CAS No. 2724-69-8
Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name 1-methyl-3-phenylthiourea
Standard InChI InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
Standard InChI Key IGEQFPWPMCIYDF-UHFFFAOYSA-N
SMILES CNC(=S)NC1=CC=CC=C1
Canonical SMILES CNC(=S)NC1=CC=CC=C1

Introduction

Basic Identification and Structure

1-Methyl-3-phenylthiourea, also known as N-methyl-N'-phenylthiourea, is an asymmetrically substituted thiourea with a phenyl group attached to one nitrogen atom and a methyl group to the other. The compound has the following identifiers and structural characteristics:

ParameterValue
Chemical FormulaC₈H₁₀N₂S
Molecular Weight166.24 g/mol
Average Mass166.242 g/mol
Monoisotopic Mass166.056469 g/mol
CAS Registry Number2724-69-8
Alternative CAS RN31368-53-3 (mentioned in some literature)
SMILES NotationCNC(=S)Nc1ccccc1
InChI KeyIGEQFPWPMCIYDF-UHFFFAOYSA-N

The molecule contains a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, one bearing a methyl substituent and the other a phenyl ring . This asymmetric substitution pattern contributes to its distinct chemical properties and reactivity profile.

Physical and Chemical Properties

Physical Properties

1-Methyl-3-phenylthiourea exhibits the following physical characteristics:

PropertyValueReference
Physical appearanceYellow oil to white solid (depending on purity)
Melting point117°C (for high purity)
Log₁₀ partition coefficient (octanol/water)0.85

The relatively modest partition coefficient indicates moderate lipophilicity, which has implications for its solubility in various solvents and potential for biological membrane permeability.

Structural Conformation

Crystallographic studies reveal that 1-Methyl-3-phenylthiourea adopts a specific conformation in the solid state:

  • The compound adopts a syn-Me and anti-Ph conformation relative to the C=S double bond

  • The dihedral angle between the N—C(=S)—N thiourea plane and phenyl plane is 67.83(6)°

  • The molecules form centrosymmetrical dimers through N(Ph)—H⋯S hydrogen bonds

  • These dimers are further linked by N(Me)—H⋯S hydrogen bonds into layers parallel to the crystallographic plane (100)

This three-dimensional arrangement and hydrogen bonding network contributes to the compound's physical properties and solid-state behavior.

Synthesis Methods

Several synthetic approaches for preparing 1-Methyl-3-phenylthiourea have been reported in the literature:

Applications and Research Significance

Chemical Research Applications

1-Methyl-3-phenylthiourea serves multiple purposes in chemical research:

  • As a building block in organic synthesis, particularly in the preparation of:

    • Spiroindolin-3-one(thio)barbiturates

    • Unsymmetrical compounds through photocatalytic methods

  • As a model compound for studying:

    • Hydrogen bonding patterns in thiourea derivatives

    • Structure-activity relationships in sulfur-containing organic compounds

Biological Research Applications

The compound has been utilized in various biological research contexts:

  • As a substrate in enzyme studies, particularly with flavin-dependent monooxygenases (FMOs)

  • In toxicological investigations examining mechanisms of thiourea metabolism

  • As part of broader studies on thiourea derivatives, which have been investigated for:

    • Extraction of toxic metals using solid supported techniques

    • Potential antimicrobial properties

Recent Research Developments

Recent investigations involving 1-Methyl-3-phenylthiourea have focused on several areas:

Synthesis of Novel Derivatives

The compound has been utilized as a starting material or model for the development of new synthetic methodologies:

  • Photocatalytic synthesis of unsymmetrical derivatives

  • Microwave-assisted optimization for the preparation of spiroindolin-3-one(thio)barbiturates

Structure-Activity Relationship Studies

Research has explored the relationship between structural features of thiourea derivatives and their biological activities:

  • Enzymatic interactions, particularly with FMO isoforms

  • Cell viability effects of derivatives and related compounds

  • Xanthine oxidase inhibitory activity of thiourea-containing compounds

ParameterSpecification
Purity≥97% (typical commercial grade)
FormSolid
Storage recommendationRoom temperature
Primary applicationsResearch use only; not for human use or medical applications

The compound is typically supplied in gram quantities (e.g., 1g, 5g, 10g) for research purposes .

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